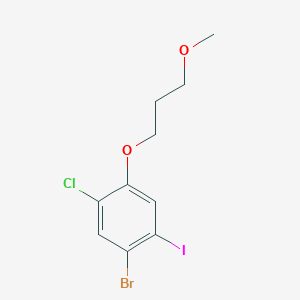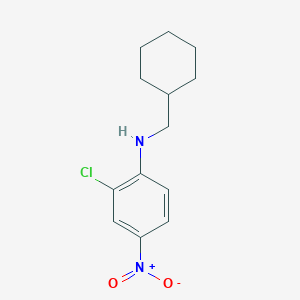
3-Benzyl-2,6-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2,6-dichloropyridine is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.12 g/mol It is a derivative of pyridine, substituted with benzyl and dichloro groups at the 3rd and 2nd, 6th positions, respectively
Vorbereitungsmethoden
The synthesis of 3-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to form 2,6-dichloropyridine, which can then be further reacted with benzyl chloride under specific conditions to yield the target compound . Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Benzyl-2,6-dichloropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2,6-dichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2,6-dichloropyridine involves its interaction with various molecular targets. The benzyl and dichloro groups influence its reactivity and binding properties. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-2,6-dichloropyridine can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Known for its use in pharmaceuticals.
4-Chloropyridine: Utilized in the production of various organic compounds.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C12H9Cl2N |
|---|---|
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
3-benzyl-2,6-dichloropyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
QONBWWCOWVHQGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)



![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)





